

Melting point of 4-(4-Chlorophenyl)cyclohexanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(4-Chlorophenyl)cyclohexanone

Cat. No.: B027520

[Get Quote](#)

An In-Depth Technical Guide to the Melting Point of **4-(4-Chlorophenyl)cyclohexanone**

For Researchers, Scientists, and Drug Development Professionals

Abstract

The melting point is a critical physicochemical parameter that serves as a primary indicator of a compound's purity and identity. For active pharmaceutical ingredients (APIs) and key intermediates like **4-(4-chlorophenyl)cyclohexanone**, an accurate and reproducible melting point determination is fundamental to quality control and regulatory compliance. This guide provides a comprehensive overview of the theoretical principles, experimental methodologies, and critical factors influencing the melting point of **4-(4-chlorophenyl)cyclohexanone**. It is designed to equip researchers, analytical scientists, and drug development professionals with the necessary expertise to perform accurate measurements and interpret the resulting data with confidence.

Introduction: The Significance of a Sharp Melting Point

4-(4-Chlorophenyl)cyclohexanone is a substituted cyclohexanone derivative of interest in medicinal chemistry and organic synthesis. Its molecular structure, featuring a rigid cyclohexanone ring and a chlorophenyl group, influences its crystalline packing and, consequently, its melting point.

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase, with both phases existing in equilibrium.^[1] For a pure, crystalline compound, this transition occurs over a narrow temperature range, often referred to as a "sharp" melting point.^[2] This characteristic sharpness is a powerful criterion for purity. The presence of even minor impurities disrupts the crystal lattice, typically resulting in a lower and broader melting point range, a phenomenon known as melting point depression.^{[2][3][4]} Therefore, the determination of the melting point is not merely a routine measurement but a foundational analytical technique for:

- Identity Confirmation: Comparing the experimentally determined melting point with a reference value helps to confirm the identity of the synthesized compound.
- Purity Assessment: A sharp melting point range close to the literature value is a strong indicator of high purity. Conversely, a wide melting range suggests the presence of impurities.^[5]
- Stability Studies: Changes in melting point over time can indicate degradation of the compound.
- Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can exhibit different melting points, a critical consideration in drug development as polymorphs can vary in solubility, bioavailability, and stability.^[6]

Physicochemical Properties of 4-(4-Chlorophenyl)cyclohexanone

A summary of the key properties for **4-(4-Chlorophenyl)cyclohexanone** is provided below. Understanding these properties is essential for its handling, analysis, and application in further synthetic steps.

Property	Value	Reference
IUPAC Name	4-(4-chlorophenyl)cyclohexan-1-one	[7]
CAS Number	14472-80-1	[7]
Molecular Formula	C ₁₂ H ₁₃ ClO	[7]
Molecular Weight	208.68 g/mol	[7]
Appearance	White Solid	[7]
Melting Point	138-141 °C	[7][8]
Boiling Point	138-141 °C (at 0.5 Torr)	[7][8]
Solubility	Soluble in Chloroform, Dichloromethane	[7][8]

Theoretical Principles of Melting Point Determination

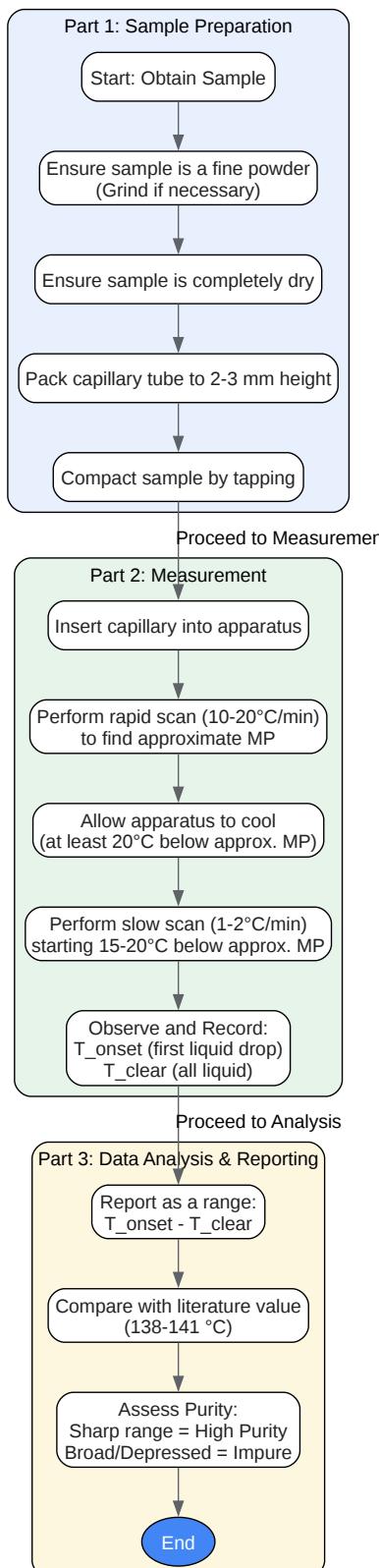
The transition from a solid to a liquid involves overcoming the intermolecular forces that maintain the ordered crystal lattice structure.[4] The energy required for this transition is the enthalpy of fusion. For a pure substance, this process occurs at a constant temperature.[5]

Several factors intrinsic to the compound and external to the measurement process can influence the observed melting point:

- **Intermolecular Forces:** Stronger intermolecular forces (e.g., dipole-dipole interactions, hydrogen bonding, van der Waals forces) require more energy to overcome, leading to a higher melting point.[3] The polarity introduced by the carbonyl group and the chlorine atom in **4-(4-chlorophenyl)cyclohexanone** contributes to its solid state at room temperature.
- **Molecular Symmetry and Packing:** Molecules that are more symmetrical and can pack more efficiently into a crystal lattice generally have higher melting points.[4][6] This is because a well-ordered lattice maximizes intermolecular interactions, increasing the energy needed to disrupt it.

- Presence of Impurities: Impurities disrupt the repeating pattern of the crystal lattice, weakening the overall intermolecular forces. This leads to a depression of the melting point and a broadening of the melting range.[2][9]
- Crystalline Polymorphism: Polymorphism is the ability of a compound to exist in two or more different crystalline forms.[6] These polymorphs have different lattice arrangements and energies, which can result in different melting points. It is crucial in pharmaceutical development to identify and control the polymorphic form of an API.[10]
- Heating Rate: The rate at which the sample is heated during measurement is a critical experimental parameter. A heating rate that is too fast can cause a lag between the thermometer reading and the actual temperature of the sample, leading to an artificially high and broad melting point range.[11]

Standard Operating Procedure for Melting Point Determination


This section details a robust, self-validating protocol for the accurate determination of the melting point of **4-(4-Chlorophenyl)cyclohexanone** using a modern digital melting point apparatus.

Required Equipment and Materials

- Melting point apparatus (e.g., Mel-Temp or similar digital instrument)
- Glass capillary tubes (one end sealed)
- **4-(4-Chlorophenyl)cyclohexanone** sample (finely powdered and completely dry)[5]
- Spatula
- Mortar and pestle (if sample is not a fine powder)
- Safety goggles

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the melting point determination protocol.

[Click to download full resolution via product page](#)

Caption: Workflow for Accurate Melting Point Determination.

Step-by-Step Protocol

- Sample Preparation:
 - Ensure the **4-(4-chlorophenyl)cyclohexanone** sample is a fine, homogeneous powder. If the crystals are large, gently grind them using a mortar and pestle.[5] This ensures uniform heat transfer.
 - Confirm the sample is completely dry. Moisture can act as an impurity and depress the melting point.
 - Dip the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube.
 - Invert the tube and gently tap it on a hard surface to cause the solid to fall to the sealed bottom.[9]
 - Repeat until the sample is packed to a height of 2-3 mm. A larger sample size can cause an artificially broad melting range.
- Initial Rapid Determination (Scout Measurement):
 - Place the packed capillary tube into the heating block of the melting point apparatus.
 - Set a rapid heating rate (e.g., 10-20 °C per minute).[2]
 - Observe the sample and note the approximate temperature at which it melts. This provides a rough estimate and saves time.
 - Allow the apparatus to cool to at least 20 °C below the approximate melting point before proceeding.
- Accurate Determination:
 - Insert a fresh capillary tube with the sample into the apparatus.
 - Set the starting temperature to about 15-20 °C below the approximate melting point found in the scout measurement.

- Set a slow heating rate of 1-2 °C per minute.[9] This slow rate is crucial to ensure the system remains in thermal equilibrium, allowing for an accurate reading.
- Observe the sample closely through the magnifying lens.
- Record the temperature at which the first drop of liquid appears (T_{onset}).
- Continue heating at the slow rate and record the temperature at which the last solid crystal melts into a clear liquid (T_{clear}).
- The melting point is reported as the range from T_{onset} to T_{clear} .

- Repeatability and Reporting:
 - For robust results, perform the measurement in duplicate or triplicate. Consistent values validate the technique and the result.
 - The final result should be reported as a range, for example, "139.0-140.5 °C." A narrow range ($\leq 1^{\circ}\text{C}$) for a crystalline organic compound is indicative of high purity.

Interpretation and Troubleshooting

- Broad or Depressed Melting Range: If the observed melting point is lower than the literature value of 138-141 °C and occurs over a wide range (e.g., 132-137 °C), it strongly suggests the presence of impurities.[2] These could be residual solvents, unreacted starting materials, or byproducts from the synthesis. Recrystallization is a common method to purify the compound and should result in a sharper, higher melting point.
- Inconsistent Results: Variability between measurements can be caused by several factors:
 - Inconsistent heating rate: Ensure the heating rate is slow and consistent in the melting region.[11]
 - Poor sample packing: An unevenly or loosely packed sample can heat non-uniformly.[6]
 - Thermometer calibration: Verify the calibration of the apparatus's thermometer with certified standards.

- Sublimation: If the sample appears to disappear from the capillary tube before melting, it may be subliming. In such cases, using a sealed capillary tube is necessary to obtain an accurate melting point.

Conclusion

The melting point of **4-(4-chlorophenyl)cyclohexanone** is a fundamental property that provides critical insights into its identity and purity. By adhering to a rigorous, well-understood experimental protocol, scientists can obtain accurate and reproducible data. Understanding the theoretical underpinnings of the melting phenomenon and the factors that influence it allows for confident interpretation of results and effective troubleshooting. This guide serves as a foundational resource for professionals in the chemical and pharmaceutical sciences, ensuring that this classic analytical technique is applied with the precision and expertise required for modern research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Melting point - Wikipedia [en.wikipedia.org]
- 2. SSERC | Melting point determination [sserc.org.uk]
- 3. tutorchase.com [tutorchase.com]
- 4. sciencing.com [sciencing.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. youtube.com [youtube.com]
- 7. Cyclohexanone, 4-(4-chlorophenyl)- | 14472-80-1 [amp.chemicalbook.com]
- 8. Cyclohexanone, 4-(4-chlorophenyl)- CAS#: 14472-80-1 [m.chemicalbook.com]
- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]

- To cite this document: BenchChem. [Melting point of 4-(4-Chlorophenyl)cyclohexanone]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b027520#melting-point-of-4-4-chlorophenyl-cyclohexanone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com